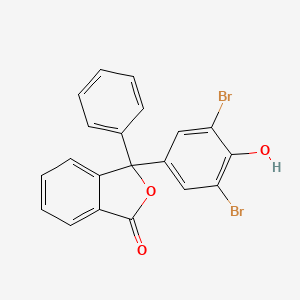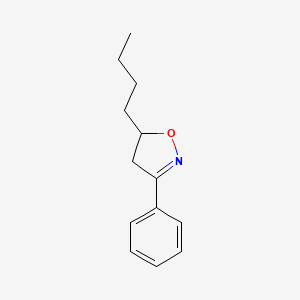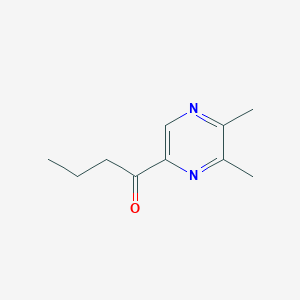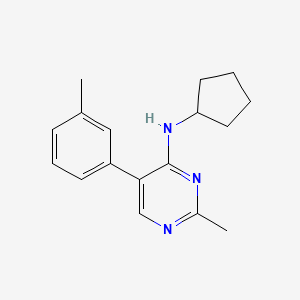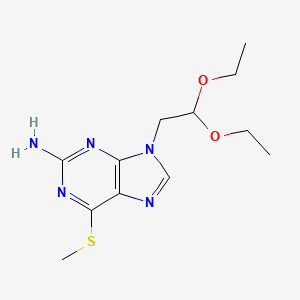![molecular formula C12H13NO B12917669 Cyclohepta[b]pyrrol-2(1H)-one, 1,3,6-trimethyl- CAS No. 104422-26-6](/img/structure/B12917669.png)
Cyclohepta[b]pyrrol-2(1H)-one, 1,3,6-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,6-Trimethylcyclohepta[b]pyrrol-2(1H)-one is a heterocyclic compound that features a unique structure combining a cycloheptane ring with a pyrrole moiety
Vorbereitungsmethoden
The synthesis of 1,3,6-trimethylcyclohepta[b]pyrrol-2(1H)-one typically involves multi-step organic reactionsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. These methods often require rigorous control of reaction parameters to minimize impurities and maximize output.
Analyse Chemischer Reaktionen
1,3,6-Trimethylcyclohepta[b]pyrrol-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1,3,6-Trimethylcyclohepta[b]pyrrol-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Wirkmechanismus
The mechanism by which 1,3,6-trimethylcyclohepta[b]pyrrol-2(1H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. Pathways involved in its mechanism of action include signal transduction pathways that regulate cellular processes like proliferation, apoptosis, and differentiation .
Vergleich Mit ähnlichen Verbindungen
1,3,6-Trimethylcyclohepta[b]pyrrol-2(1H)-one can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyrrole ring structure but differ in their ring fusion and substitution patterns.
Pyrrole-2-carboxaldehyde: This compound has a simpler structure with a formyl group at the 2-position of the pyrrole ring.
Amokoens A-D: These are pyrrole alkaloids isolated from natural sources, exhibiting different functional groups and biological activities.
The uniqueness of 1,3,6-trimethylcyclohepta[b]pyrrol-2(1H)-one lies in its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
104422-26-6 |
|---|---|
Molekularformel |
C12H13NO |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
1,3,6-trimethylcyclohepta[b]pyrrol-2-one |
InChI |
InChI=1S/C12H13NO/c1-8-4-6-10-9(2)12(14)13(3)11(10)7-5-8/h4-7H,1-3H3 |
InChI-Schlüssel |
BUPNEDNELGNYFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C2C(=C(C(=O)N2C)C)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Ethyl-9-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-D]azepin-2-amine](/img/structure/B12917601.png)
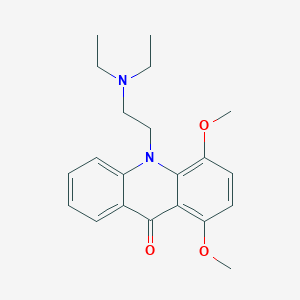
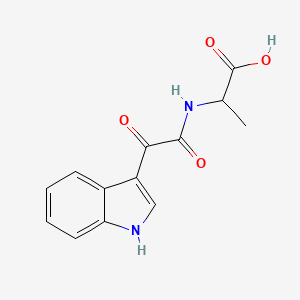
![Indolo[1,2-b]isoquinolin-6(11H)-one, 8,9,10-trimethoxy-](/img/structure/B12917613.png)


